![molecular formula C15H14F3NO3S B2723188 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 341967-32-6](/img/structure/B2723188.png)
4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyridine derivative with various functional groups attached, including a methylsulfonyl group, a trifluoromethyl group, and a phenoxy group . These functional groups could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyridine ring and the attached functional groups. The trifluoromethyl group could add electron-withdrawing character, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to play an important role in various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and other properties .Scientific Research Applications
Environmental and Biomonitoring Applications
Fluoroalkylether Compounds Analysis : The research emphasizes the environmental fate and effects of ether-PFAS, including advanced monitoring and analytical methodologies for these compounds. Extensive studies between 2015 and 2019 have identified and analyzed the presence and impact of fluoroalkylether compounds in various environments, highlighting the necessity for continuous research to understand their behavior and potential risks (Munoz et al., 2019).
Health Risks of Novel Fluorinated Alternatives : Another focus area is the identification of new PFAS compounds and their potential health risks. Despite the phase-out of legacy PFAS, emerging fluorinated alternatives pose significant concerns due to their comparable or even more severe toxicological profiles. The review calls for further toxicological studies to ensure the safe long-term use of these alternatives (Wang et al., 2019).
Environmental Impact and Degradation
Microbial Degradation of PFAS : The environmental persistence of PFAS has prompted research into microbial degradation pathways. Studies have explored the biodegradability of PFAS precursors, such as fluorotelomer-based compounds, in various environmental settings. These findings are crucial for assessing the fate of PFAS and developing strategies to mitigate their persistence (Liu & Mejia Avendaño, 2013).
Treatment Technologies for PFAS Removal : The challenge of removing PFAS from water has led to the exploration of novel treatment technologies. This includes adsorption techniques and advanced oxidative processes. The review evaluates the effectiveness of these methods in removing PFAS, highlighting the need for cost-effective and efficient solutions (Kucharzyk et al., 2017).
Regulatory and Risk Management Perspectives
Risk Assessment and Management Practices : A critical review of regulations, risk evaluations, and management practices for PFAS in various countries provides insights into the global response to PFAS concerns. This review discusses proposed standard values for PFAS exposure and the application of these values in controlling pollution and managing human health risks (Zushi et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-9-7-10(2)19-14(13(9)23(3,20)21)22-12-6-4-5-11(8-12)15(16,17)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGVWPGPYMZUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2723105.png)
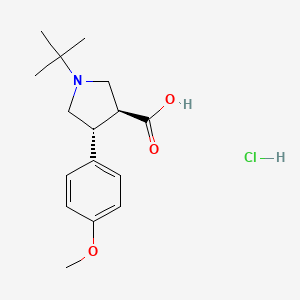
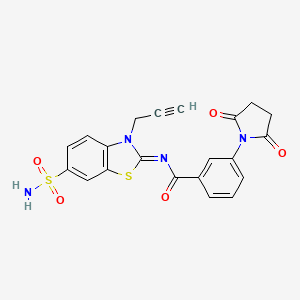
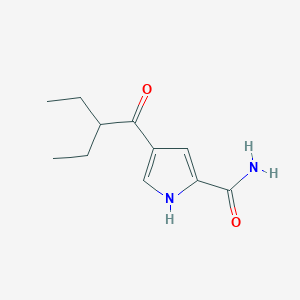
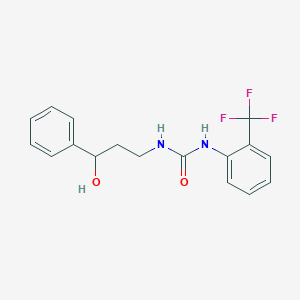
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)

![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)
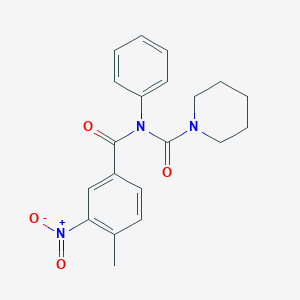
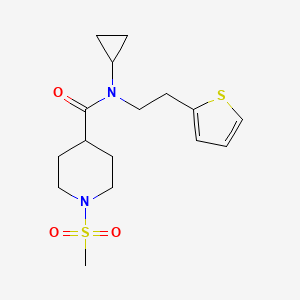
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)